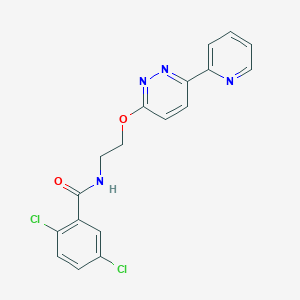
2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical chemistry . The molecule also contains a pyridazinyl group and a pyridinyl group, both of which are nitrogen-containing heterocycles often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, pyridazinyl, and pyridinyl groups. These groups would likely confer distinct electronic and steric properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide, pyridazinyl, and pyridinyl groups. For example, the amide group might undergo hydrolysis or aminolysis reactions, while the pyridazinyl and pyridinyl rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, pyridazinyl, and pyridinyl groups would likely affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Heterocyclic Compound Synthesis
Novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking screenings against specific target proteins. These compounds exhibited antimicrobial and antioxidant activities, showcasing their potential in developing new therapeutic agents (Flefel et al., 2018).
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to synthesize diverse pyridine derivatives, highlighting a method that offers advantages in terms of speed and efficiency. Such compounds have been investigated for COX-2 inhibition and cardiotonic properties, among others (Ashok et al., 2006).
Antimicrobial Evaluation
Thienopyrimidine derivatives have been developed and tested for pronounced antimicrobial activity. This indicates the relevance of such compounds in addressing bacterial and fungal infections (Bhuiyan et al., 2006).
Photophysical Studies
- Fluorescence Properties: Research into benzamides with pyridine, pyridazine, and pyrazine rings has led to the development of novel blue fluorophores. These compounds have shown significant fluorescence properties, which are crucial for applications in biological imaging and organic electronic materials (Yamaji et al., 2017).
Analgesic and Antiparkinsonian Activities
- Therapeutic Potential: Synthesis and pharmacological screening of substituted pyridine derivatives have revealed some compounds with notable analgesic and antiparkinsonian activities. This underscores the potential of such chemical frameworks in developing treatments for pain and Parkinson's disease (Amr et al., 2008).
Mecanismo De Acción
Target of Action
The compound, also known as 2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide, primarily targets the TYK2 (Tyrosine Kinase 2), JAK1 (Janus Kinase 1), JAK2 (Janus Kinase 2), and JAK3 (Janus Kinase 3) proteins . These proteins play crucial roles in the signaling pathways of various cytokines and growth factors, which are essential for immune response, cell growth, and survival .
Mode of Action
The compound acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibitory action on TYK2, JAK1, JAK2, and JAK3 . For instance, it can block the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) . These pathways are involved in immune response, erythropoiesis, and inflammation, respectively .
Pharmacokinetics
The compound is orally bioavailable
Result of Action
The inhibition of TYK2, JAK1, JAK2, and JAK3 by the compound can lead to a variety of molecular and cellular effects. These effects largely depend on the specific cellular context and the pathways that these kinases are involved in. For instance, inhibition of the IL-12, EPO, and IL-6 pathways can modulate immune response, erythropoiesis, and inflammation, respectively .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c19-12-4-5-14(20)13(11-12)18(25)22-9-10-26-17-7-6-16(23-24-17)15-3-1-2-8-21-15/h1-8,11H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQZHVRGMPPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


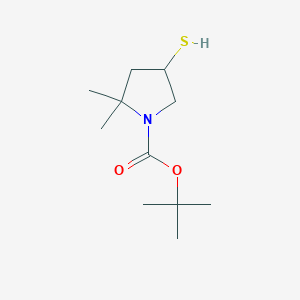
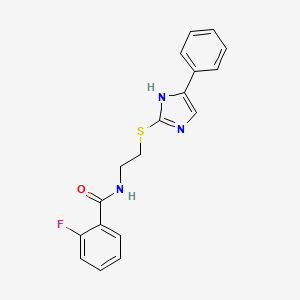
![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)
![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)
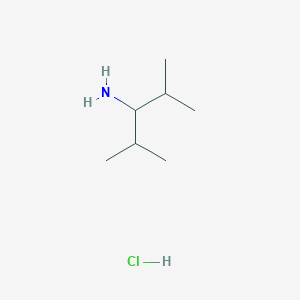
![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)
![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)
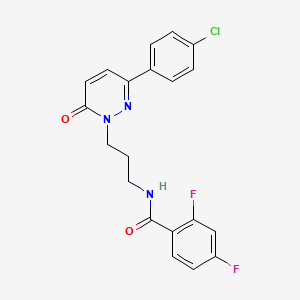

![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)
![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)
![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)